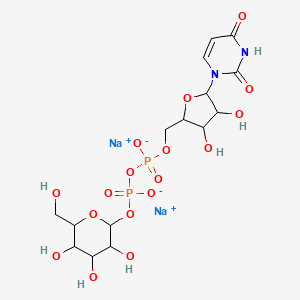

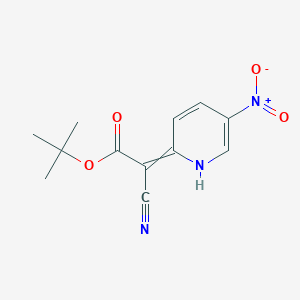

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" is a compound that likely possesses unique chemical and physical properties due to its structural components, including a t-butyl group, a cyano group, and a nitropyridine moiety. While direct studies on this compound are scarce, related research can offer insights into its synthesis, molecular structure, and potential reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of cyanoacetate derivatives through reactions of halopyridines with cyanoacetates in the presence of a base. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating a method that could potentially be adapted for the synthesis of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions between the nitro group and adjacent pyridine nitrogen, which could influence the electronic distribution and stability of the molecule. For example, research on cyclopalladated complexes of aryl-substituted pyridines highlights how the arrangement of nitrophenyl groups and pyridine can impact the molecule's overall shape and electronic properties (Selbin et al., 1983).

Chemical Reactions and Properties

The presence of a cyano group adjacent to a nitropyridine unit in the compound suggests potential reactivity in nucleophilic addition reactions, as well as the possibility for participating in cycloadditions or rearrangements. For instance, cycloadditions involving N-titanated azomethine ylides derived from similar structural motifs have shown unique stereo- and regioselectivity, indicative of the reactive nature of these compounds (Kanemasa et al., 1990).

Physical Properties Analysis

While specific physical properties of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" are not documented, related compounds exhibit solid-state fluorescence and solvatochromism, indicating potential for unique optical properties depending on the solvent and state (Chunikhin & Ershov, 2021).

科学研究应用

Synthesis of Novel Functionalized Chromophores

The compound has been utilized in the synthesis of novel functionalized analogs of widely used chromophores of the tricyanofuran (TCF) series. This involves the interaction between malononitrile dimer and diacetyl, leading to derivatives that are promising for applications in push-pull chromophores, which are essential for nonlinear optical materials (Belikov et al., 2018).

Conversion into Pyridine Derivatives

Research shows the effectiveness of using CH-active nitriles for converting nitropyrimidine into various 2-amino-5-nitro-3-R-pyridines. This demonstrates the compound's utility in generating pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis (Charushin & Plas, 2010).

Preparation of Nitropyridyl Isocyanates

The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, providing a route to synthesize tetrazolinones and substituted amines. These findings open avenues for the development of novel nitrogen-containing heterocycles, crucial for drug discovery and development (Holt & Fiksdahl, 2007).

Synthesis of β-Amino Acid Esters

The direct synthesis of N-Hydroxy β-Amino Acid Esters from carboxylic esters and nitrones showcases the compound's role in creating amino acid derivatives. This is significant in the synthesis of biologically active molecules, including peptides and peptidomimetics (Kobayashi et al., 2000).

Applications in Organic Electronics

Derivatives of the compound have been synthesized and investigated for potential applications in organic solid state lasers. This research highlights the compound's role in developing materials with tunable thermal properties and photoluminescence, crucial for light-amplification systems (Zarins et al., 2019).

属性

IUPAC Name |

tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFFWYZEYQEJDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)